molecular formula HNa2O4P B1217616 Sodium phosphate P-32 CAS No. 7635-46-3

Sodium phosphate P-32

Cat. No. B1217616
CAS RN: 7635-46-3
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
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Patent
US04707344

Procedure details

In a third form of the invention trisodium orthophosphate is acidified with sufficient sulphuric acid in solution to form disodium orthophosphate and sodium sulphate. The two compounds were separated by crystallization and the disodium orthophosphate heat treated to give tetrasodium pyrophosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[Na+].[S:9](=[O:13])(=[O:12])([OH:11])[OH:10]>>[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6].[S:9]([O-:13])([O-:12])(=[O:11])=[O:10].[Na+:6].[Na+:6] |f:0.1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04707344

Procedure details

In a third form of the invention trisodium orthophosphate is acidified with sufficient sulphuric acid in solution to form disodium orthophosphate and sodium sulphate. The two compounds were separated by crystallization and the disodium orthophosphate heat treated to give tetrasodium pyrophosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+].[Na+].[S:9](=[O:13])(=[O:12])([OH:11])[OH:10]>>[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Na+:6].[Na+:6].[S:9]([O-:13])([O-:12])(=[O:11])=[O:10].[Na+:6].[Na+:6] |f:0.1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[Na+].[Na+]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.